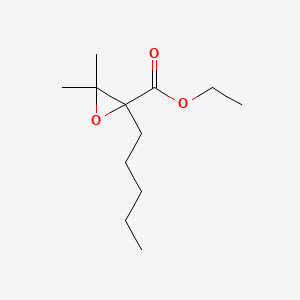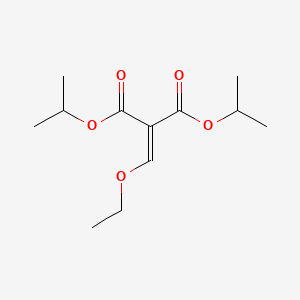
Dipropan-2-yl (ethoxymethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (ethoxymethylidene)propanedioate is a chemical compound with the molecular formula C12H20O5. It is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (ethoxymethylidene)propanedioate typically involves the condensation of diethyl malonate with triethyl orthoformate, followed by the removal of ethanol to form the intermediate product. This intermediate then undergoes further elimination of ethanol to yield the final compound . The reaction conditions generally include heating the mixture at specific temperatures and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include steps for purification and isolation of the final product to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-yl (ethoxymethylidene)propanedioate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Cyclization Reactions: The compound can undergo cyclization to form ring structures, which are often useful in the synthesis of pharmaceuticals.
Substitution Reactions: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other organic compounds that facilitate the desired transformations. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various cyclic compounds, substituted derivatives, and other complex organic molecules .
Applications De Recherche Scientifique
Dipropan-2-yl (ethoxymethylidene)propanedioate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipropan-2-yl (ethoxymethylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dipropan-2-yl (ethoxymethylidene)propanedioate include:
- Diethyl ethoxymethylenemalonate
- Ethoxymethylenemalonic acid diethyl ester
- Diethyl 2-(ethoxymethylene)malonate
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form complex molecules distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
89587-71-3 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
dipropan-2-yl 2-(ethoxymethylidene)propanedioate |
InChI |
InChI=1S/C12H20O5/c1-6-15-7-10(11(13)16-8(2)3)12(14)17-9(4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
VLQFGQDSWBZCHS-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)OC(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


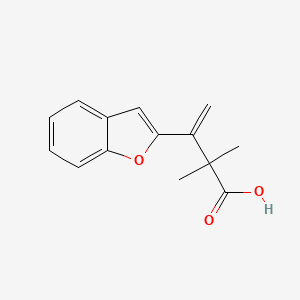
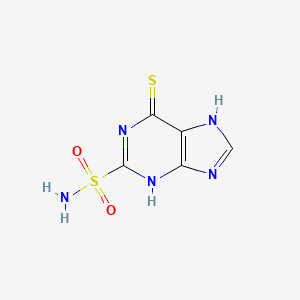
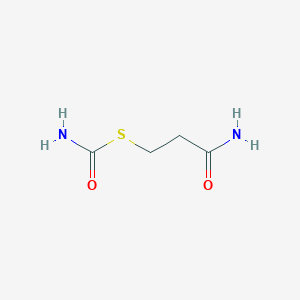
![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
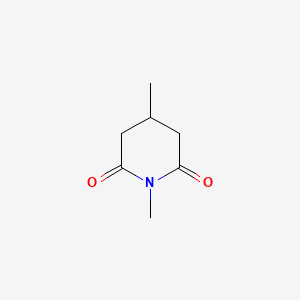
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
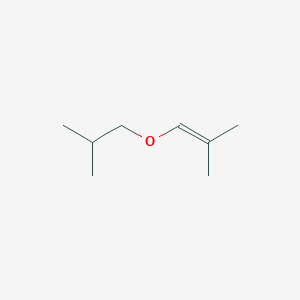
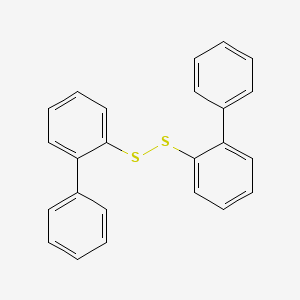
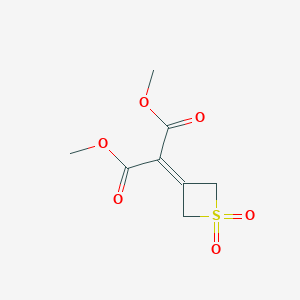
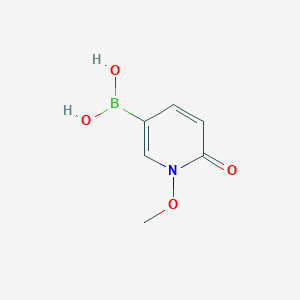
![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
